3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
Description
The compound 3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core. Its structure combines a tetrahydrooxazepine ring system with a sulfonamide group substituted at the 8-position, further modified by a 3-chlorophenyl moiety.
Properties
IUPAC Name |
3-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-17(2)10-24-15-9-12(6-7-14(15)19-16(17)21)20-25(22,23)13-5-3-4-11(18)8-13/h3-9,20H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGNGYFHEDRFHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound has a complex chemical structure characterized by the presence of a chloro group and a sulfonamide moiety. Its molecular formula is , and it has a molecular weight of approximately 422.92 g/mol.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. The sulfonamide group is known for its role in antimicrobial activity, while the oxazepin structure may contribute to interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- In vitro Studies : A study demonstrated that derivatives with similar structures showed potent activity against a range of bacterial strains, highlighting their potential as antibiotic agents .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Compounds with oxazepin rings have been studied for their ability to inhibit cancer cell proliferation:
- Case Study : In a study involving various cancer cell lines, compounds with similar structural motifs were found to induce apoptosis at concentrations as low as 30–100 nM . This suggests that the target compound may also possess similar properties.
Research Findings
A comprehensive analysis of the biological activity of related compounds reveals several key findings:
| Activity Type | Efficacy Level | Reference |
|---|---|---|
| Antimicrobial | High | |
| Antitumor | Moderate | |
| Enzyme Inhibition | Significant |
Case Studies
- Antimicrobial Efficacy : A derivative was tested against resistant strains of bacteria and showed promising results in inhibiting growth at concentrations lower than traditional antibiotics.
- Cancer Cell Studies : In vitro testing on breast cancer cell lines indicated that the compound could reduce cell viability significantly when compared to controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The benzo[b][1,4]oxazepine scaffold is structurally related to benzodiazepines and other heterocyclic sulfonamides. Below is a comparative analysis based on crystallographic and computational methodologies referenced in the provided evidence:
Key Observations:
Sulfonamide Orientation : The sulfonamide group in the target compound likely adopts a planar conformation, as seen in benzodiazepine sulfonamides refined via SHELXL . This orientation is critical for hydrogen-bonding interactions in enzyme inhibition.
Halogen Effects: The 3-chloro substitution may enhance lipophilicity compared to non-halogenated analogs, aligning with trends observed in ORTEP-III thermal parameter analyses .
Ring Strain : The 3,3-dimethyl group on the oxazepine ring could reduce ring strain, as inferred from SHELXL-refined bond lengths (typical C–C bonds: ~1.54 Å) .
Research Findings and Limitations
The lack of direct experimental data for the target compound necessitates reliance on computational modeling and analogous structures. For example:
- SHELX Refinement : The compound’s stability in crystal packing may parallel sulfonamide derivatives refined using SHELXL, where sulfonamide groups exhibit low thermal displacement parameters (B factors < 5 Ų) .
- WinGX Analysis : Similar compounds processed via WinGX show sulfonamide torsion angles (C–S–N–C) near 180°, optimizing π-stacking interactions .
Data Gaps:
- No pharmacological or solubility data are available for the target compound.
- Comparative binding affinity studies against enzymes (e.g., carbonic anhydrase) are absent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
